molecular formula C18H14FNO3 B5184316 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide

5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide

Cat. No. B5184316
M. Wt: 311.3 g/mol
InChI Key: ZGSWAGIYEILKIJ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide, also known as FUM5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FUM5 is a furan derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated to understand its potential applications.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide inhibits the COX-2 isoform, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel painkillers. Additionally, 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit antitumor and anticancer properties, making it a potential candidate for cancer treatment. 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to exhibit antiplatelet and antithrombotic effects, making it a potential candidate for the prevention and treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel painkillers. Additionally, 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit antitumor and anticancer properties, making it a potential candidate for cancer treatment. One of the limitations is that its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide. One direction is to investigate its potential applications in the treatment of cardiovascular diseases, as it has been shown to exhibit antiplatelet and antithrombotic effects. Another direction is to investigate its potential applications in the treatment of neurological disorders, as it has been shown to exhibit analgesic effects. Additionally, further research is needed to understand its mechanism of action and to develop more potent and selective inhibitors of the COX-2 enzyme.

Synthesis Methods

5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluorophenylboronic acid and 4-methoxyphenylboronic acid with 2-furancarboxaldehyde in the presence of a palladium catalyst. Another method involves the reaction of 4-fluoroaniline and 4-methoxyaniline with 2-furancarboxylic acid in the presence of a coupling agent and a dehydrating agent.

Scientific Research Applications

5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide exhibits potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel painkillers. Additionally, 5-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit antitumor and anticancer properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

5-(4-fluorophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-15-8-6-14(7-9-15)20-18(21)17-11-10-16(23-17)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSWAGIYEILKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

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